Cas no 613-93-4 (N-Methylbenzamide)

N-Methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-methylbenzamide
- Benzamide,N-methyl-(6CI,7CI,8CI,9CI)
- n-methyl-benzamid
- N-MethylbenzaMide 10GR
- N-Methylbenzenamide
- n-methylbenzenecarboxamide
- Benzamide, N-methyl-
- N-Methyl-benzamide
- NCCHARWOCKOHIH-UHFFFAOYSA-N
- K3ED781E08
- N-methyl benzamide
- DSSTox_CID_5570
- WLN: 1MVR
- DSSTox_RID_77834
- DSSTox_GSID_25570
- NCCHARWOCKOHIH-UHFFFAOYSA-
- benzenecarbox
- DTXCID605570
- n-methylbenzamid
- HY-135848
- CS-0114596
- CAS-613-93-4
- Tox21_200220
- NCGC00257774-01
- EN300-131692
- N-Methylbenzamide, >=99%
- Z32016410
- NSC 42944
- EINECS 210-362-3
- MFCD00011642
- NSC42944
- AKOS002304094
- A833200
- SY037937
- UNII-K3ED781E08
- SCHEMBL9580804
- NS00021249
- Q27281901
- BRN 1209880
- METHYLBENZAMIDE, N-
- InChI=1/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
- DTXSID5025570
- NSC-42944
- 613-93-4
- 12-DIMETHYL-3-PROPYLIMIDAZOLIUMTRIS(TRI
- CHEMBL275261
- SCHEMBL7551593
- AP-065/40250235
- AS-11419
- FT-0632559
- F16588
- W-109573
- NCGC00091232-01
- SCHEMBL6100
- AI3-01069
- NCGC00091232-02
- CCRIS 4670
- 4-09-00-00727 (Beilstein Handbook Reference)
- DB-053865
- N-METHYLBENZENEAMIDE
- NMethylbenzenamide
- NMethylbenzenecarboxamide
- Benzamide, Nmethyl
- N-Methylbenzamide
-
- MDL: MFCD00011642
- インチ: 1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
- InChIKey: NCCHARWOCKOHIH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])([H])[H]
- BRN: 1209880
計算された属性
- せいみつぶんしりょう: 135.06800
- どういたいしつりょう: 135.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 29.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1031 (rough estimate)
- ゆうかいてん: 76-78 °C (lit.)
- ふってん: 167 °C/11 mmHg(lit.)
- フラッシュポイント: 175.9ºC
- 屈折率: 1.5589 (estimate)
- ようかいど: ethanol: soluble50mg/mL, clear, yellow-green
- すいようせい: Insoluble in water.
- PSA: 29.10000
- LogP: 1.43710
- ようかいせい: 使用できません
N-Methylbenzamide セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22
- セキュリティの説明: S24/25
- RTECS番号:CV5570000
-
危険物標識:
- リスク用語:R20/21/22
- ちょぞうじょうけん:Ambient temperatures.
- TSCA:Yes
N-Methylbenzamide 税関データ
- 税関コード:29242990
N-Methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18057-5g |
N-Methylbenzamide, 99% |
613-93-4 | 99% | 5g |
¥742.00 | 2023-02-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1680-25G |
N-Methylbenzamide |
613-93-4 | >98.0%(GC) | 25g |
¥495.00 | 2024-04-16 | |
TRC | N178000-2.5g |
N-Methylbenzamide |
613-93-4 | 2.5g |
$ 125.00 | 2022-06-03 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12150-100 mg |
N-Methylbenzamide |
613-93-4 | 99.81% | 100MG |
¥5837.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89880-100g |
N-Methylbenzamide |
613-93-4 | 100g |
¥1676.0 | 2021-09-08 | ||
Ambeed | A111758-1g |
N-Methylbenzamide |
613-93-4 | 97% | 1g |
$6.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12150-50mg |
N-Methylbenzamide |
613-93-4 | 99.81% | 50mg |
¥ 3491 | 2023-09-07 | |
Enamine | EN300-131692-0.25g |
N-methylbenzamide |
613-93-4 | 95% | 0.25g |
$19.0 | 2023-02-15 | |
Enamine | EN300-131692-50.0g |
N-methylbenzamide |
613-93-4 | 95% | 50.0g |
$276.0 | 2023-02-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12150-1 mg |
N-Methylbenzamide |
613-93-4 | 99.81% | 1mg |
¥3629.00 | 2022-04-26 |
N-Methylbenzamide 合成方法
ごうせいかいろ 1
2.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate Solvents: Dichloromethane
4.1 Reagents: Ammonia Solvents: Methanol
ごうせいかいろ 2
2.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
3.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
4.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
5.1 Reagents: Potassium carbonate Solvents: Dichloromethane
6.1 Reagents: Ammonia Solvents: Methanol
ごうせいかいろ 3
2.1 Reagents: Ammonia Solvents: Methanol
ごうせいかいろ 4
ごうせいかいろ 5
2.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
3.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
4.1 Reagents: Potassium carbonate Solvents: Dichloromethane
5.1 Reagents: Ammonia Solvents: Methanol
ごうせいかいろ 6
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Methanol
N-Methylbenzamide Raw materials
- 2,4-Diethoxypyrimidine
- 1,3-Propanediol, 2-(bromomethoxy)-, dibenzoate
- 1,3-Dichloro-2-(methoxymethoxy)propane
- 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate
- 2(1H)-Pyrimidinone, 1-[[2-(benzoyloxy)-1-[(benzoyloxy)methyl]ethoxy]methyl]-4-ethoxy-
- 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate
- Sodium benzoate
N-Methylbenzamide Preparation Products
N-Methylbenzamide 関連文献
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Hari S. Das,Shyamal Das,Kartick Dey,Bhagat Singh,Rahul K. Haridasan,Arpan Das,Jasimuddin Ahmed,Swadhin K. Mandal Chem. Commun. 2019 55 11868
-
Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691
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3. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamideC. A. Bunton,S. J. Farber,A. J. G. Milbank,Charmian J. O'Connor,T. A. Turney J. Chem. Soc. Perkin Trans. 2 1972 1869
-
4. 742. The interaction of N-chloro-N-methylbenzamides and of N-chloro-N-methylbenzenesulphonamides with p-nitrophenoxide ionM. L. Burstall,M. S. Gibson,J. S. Greig,B. McGhee,D. G. Stewart J. Chem. Soc. 1960 3717
-
Subhash L. Yedage,Bhalchandra M. Bhanage Green Chem. 2016 18 5635
-
T. Mori,S. Masukawa,T. Kikkawa,A. Fujimori,A. Satoh,K. Matsumoto,M. Jikei,Y. Oishi,Y. Shibasaki RSC Adv. 2017 7 33812
-
7. Anodic oxidation of carboxamides. Part II. Anodic oxidation and pyridination of N-methyl-4′-methoxybenzanilide in acetonitrileMasaichiro Masui,Hidenobu Ohmori,Hiroteru Sayo,Ayako Ueda,Chihiro Ueda J. Chem. Soc. Perkin Trans. 2 1976 1180
-
Md Ayub Ali,Ashutosh Nath,Md Midul Islam,Sharmin Binte Shaheed,Ifat Nur Dibbo RSC Adv. 2022 12 11255
-
Kaili Chen,Biao Gao,Yanguo Shang,Jianyao Du,Qinlan Gu,Jinxin Wang Org. Biomol. Chem. 2017 15 8770
-
10. 742. The interaction of N-chloro-N-methylbenzamides and of N-chloro-N-methylbenzenesulphonamides with p-nitrophenoxide ionM. L. Burstall,M. S. Gibson,J. S. Greig,B. McGhee,D. G. Stewart J. Chem. Soc. 1960 3717
N-Methylbenzamideに関する追加情報
Recent Advances in N-Methylbenzamide (613-93-4) Research: A Comprehensive Review
N-Methylbenzamide (CAS: 613-93-4) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation. This research brief aims to synthesize the latest findings related to N-Methylbenzamide, highlighting its chemical properties, biological activities, and emerging applications in medicine.
One of the key areas of interest in recent research has been the role of N-Methylbenzamide as a scaffold for designing small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a derivative with improved pharmacokinetic properties. These findings underscore the potential of N-Methylbenzamide derivatives as targeted therapies for oncology.
In addition to its applications in oncology, N-Methylbenzamide has also been investigated for its neuroprotective effects. A recent preprint on bioRxiv reported that certain derivatives of this compound exhibited significant activity in reducing oxidative stress in neuronal cells, suggesting potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro assays and molecular docking simulations to elucidate the mechanism of action, revealing interactions with key proteins involved in cellular stress responses.
Another noteworthy development is the use of N-Methylbenzamide in the synthesis of prodrugs. Researchers have leveraged its chemical stability and bioavailability to design prodrugs that can be activated under specific physiological conditions. For instance, a 2024 study in Chemical Communications described a novel N-Methylbenzamide-based prodrug that selectively releases an active anti-inflammatory agent in response to elevated reactive oxygen species (ROS) levels. This approach holds promise for reducing off-target effects and improving therapeutic outcomes in inflammatory diseases.
Despite these advancements, challenges remain in the clinical translation of N-Methylbenzamide derivatives. Issues such as metabolic stability, toxicity profiles, and scalability of synthesis need to be addressed in future studies. However, the growing body of research highlights the compound's versatility and potential as a cornerstone in drug development. As the field progresses, interdisciplinary collaborations will be essential to unlock the full therapeutic potential of N-Methylbenzamide and its derivatives.
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